molecular formula C9H10BrClOZn B14900849 3-Chloro-6-n-propyloxyphenylZinc bromide

3-Chloro-6-n-propyloxyphenylZinc bromide

Cat. No.: B14900849
M. Wt: 314.9 g/mol
InChI Key: AFQJXSXGURCNEO-UHFFFAOYSA-M
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Description

3-Chloro-6-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule makes it highly reactive and useful for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-6-n-propyloxyphenylzinc bromide typically involves the reaction of 3-chloro-6-n-propyloxyphenyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-Chloro-6-n-propyloxyphenyl bromide+Zn3-Chloro-6-n-propyloxyphenylzinc bromide\text{3-Chloro-6-n-propyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-Chloro-6-n-propyloxyphenyl bromide+Zn→3-Chloro-6-n-propyloxyphenylzinc bromide

Industrial Production Methods

In industrial settings, the production of organozinc compounds like this compound is often performed using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The continuous flow technique enhances mass and heat transfer, speeds up the mixing of the reaction, and allows for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-n-propyloxyphenylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a base such as triethylamine.

    Substitution Reactions: Common reagents include various nucleophiles like amines, alcohols, and thiols. The reactions are usually performed in the presence of a suitable solvent like THF or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Negishi coupling, the primary product is a new carbon-carbon bond between the aryl group of the organozinc reagent and the organic halide .

Mechanism of Action

The mechanism of action of 3-Chloro-6-n-propyloxyphenylzinc bromide in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-n-propyloxyphenylzinc bromide is unique due to its specific reactivity and functional group tolerance in cross-coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H10BrClOZn

Molecular Weight

314.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-propoxybenzene-5-ide

InChI

InChI=1S/C9H10ClO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

AFQJXSXGURCNEO-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

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